molecular formula C25H27BrN2O2 B6000830 [6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone

[6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B6000830
M. Wt: 467.4 g/mol
InChI Key: LIDCKWLYKHSTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a bromo group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The starting materials often include 6-bromoquinoline and 4-ethoxybenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step could involve the condensation of 6-bromoquinoline with 4-ethoxybenzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution Reaction: The final step involves the substitution of the quinoline core with 3,5-dimethylpiperidin-1-ylmethanone under specific conditions, such as the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core may interact with nucleic acids or proteins, leading to inhibition or modulation of their function. The bromo and ethoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Shares the quinoline core and bromo substitution.

    4-Ethoxybenzaldehyde: Shares the ethoxyphenyl group.

    3,5-Dimethylpiperidin-1-ylmethanone: Shares the piperidine moiety.

Uniqueness

The uniqueness of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDCKWLYKHSTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.